molecular formula C11H17NO3S B2911608 N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide CAS No. 29668-57-3

N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide

Cat. No. B2911608
CAS RN: 29668-57-3
M. Wt: 243.32
InChI Key: GZOFVDOIJAMYLC-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a functional group characterized by a sulfur atom covalently bonded to an amide group .


Molecular Structure Analysis

The molecular structure of “N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” would consist of a benzene ring substituted with a methyl group and a sulfonamide group. The sulfonamide group would be further substituted with a 2-hydroxy-2-methylpropyl group .


Chemical Reactions Analysis

Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming sulfonamidium ions in acidic solutions. They can also undergo hydrolysis under certain conditions to form amines and sulfonic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could potentially increase the compound’s water solubility compared to other similar-sized organic compounds .

Scientific Research Applications

1. DNA Binding and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes, including variants of N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide, has shown their potential in DNA binding and anticancer activity. Studies on the binding affinity to calf thymus DNA and the compounds' ability to cleave DNA in vitro reveal that these sulfonamide derivatives play a crucial role in determining the type of interaction with DNA. Their antiproliferative activity against human tumor cells, such as colon adenocarcinoma and leukemia lymphocytes, has been confirmed, suggesting their potential as therapeutic agents in cancer treatment (González-Álvarez et al., 2013).

2. Spectroscopic Investigation and Electronic Properties

Another study has synthesized and characterized sulfonamide derivatives, including N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide, using spectroscopic methods and density functional theory calculations. The research provides insights into the molecular and electronic structures of these compounds, enhancing our understanding of their potential applications in various scientific fields (Mahmood, Akram, & Lima, 2016).

3. Antimicrobial and DNA Interaction Studies

Further research has synthesized N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide and its metal complexes, investigating their in vitro antimicrobial properties. The study also delves into the interaction of these complexes with DNA, offering insights into their potential applications in antimicrobial therapy and genetic research (Kharwar & Dixit, 2021).

4. Crystallographic and Computational Studies

Research has also been conducted on the synthesis, crystallographic characterization, and computational study of N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide derivatives. These studies provide valuable data on the crystal structure and theoretical properties of these compounds, contributing to the understanding of their potential applications in materials science and molecular engineering (Murthy et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some sulfonamides are known to cause allergic reactions in some individuals .

Future Directions

The future directions for research on “N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-8-11(2,3)13/h4-7,12-13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOFVDOIJAMYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide

Citations

For This Compound
1
Citations
BR Bellenie, E Hall, I Bruce, M Spendiff… - Journal of Medicinal …, 2021 - ACS Publications
Using a novel physiologically relevant in vitro human whole blood neutrophil shape change assay, an aminopyrazine series of selective PI3Kγ inhibitors was identified and prioritized …
Number of citations: 4 pubs.acs.org

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